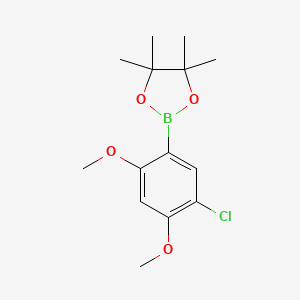

5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12(18-6)8-11(9)17-5/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIANJKBNTZMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145418 | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-49-8 | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester typically involves the reaction of 5-chloro-2,4-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Base: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reaction.

Protic Solvent or Acid: Used in protodeboronation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Hydrocarbons: Formed through protodeboronation.

Scientific Research Applications

5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds.

Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Suzuki-Miyaura Coupling Efficiency

The chlorine and methoxy substituents influence reaction rates and yields in Suzuki couplings:

The 5-chloro-2,4-dimethoxy variant demonstrates higher yields than non-chlorinated analogs, likely due to enhanced electrophilicity from the chlorine atom .

Stability and Functional Group Compatibility

- Oxidative Stability: Pinacol esters are stable under basic and neutral conditions but hydrolyze in acidic or oxidative environments. For example, the pinacol group in 5-chloro-2,4-dimethoxyphenylboronic acid pinacol ester can be cleaved using NaIO₄ to regenerate the boronic acid ().

Biological Activity

5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

- Chemical Formula : C12H16BClO4

- Molecular Weight : 264.62 g/mol

- CAS Number : 2121512-49-8

The structure of 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester includes a boronic acid moiety, which is crucial for its biological activity. The presence of chlorine and methoxy groups enhances its reactivity and interaction with biological targets.

Boronic acids, including this compound, are known to interact with various biomolecules, particularly proteins. The mechanism often involves:

- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes, leading to inhibition of enzymatic activity.

- Proteasome Inhibition : Some studies have indicated that derivatives of boronic acids can inhibit the 20S proteasome, a crucial component in protein degradation pathways. This inhibition can lead to the accumulation of regulatory proteins such as p53, which is vital in cancer pathways .

Anticancer Properties

Research has shown that 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Breast Cancer Cells : Studies indicate that compounds similar to this boronic acid derivative demonstrate selective toxicity towards breast cancer cells, outperforming traditional chemotherapeutics in some cases .

- Colon Carcinoma : The compound has shown potential in inhibiting growth in human colon carcinoma cells (HCT116), with IC50 values indicating effective concentrations for therapeutic action .

Enzyme Interaction

The compound's ability to inhibit specific enzymes makes it a candidate for further research in drug development:

- Proteasome Inhibition : As noted earlier, the inhibition of the proteasome can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism is being explored for developing new anticancer therapies .

- Targeting Enzymes : The boronic acid moiety allows for selective targeting of enzymes involved in various metabolic pathways, potentially leading to new treatments for diseases beyond cancer.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Mechanistic Insights :

- Pharmacokinetics :

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester | 3.85 | Proteasome inhibition |

| AM 58 | 3.85 | Proteasome inhibition |

| Bortezomib | 7.05 | Proteasome inhibition |

This table illustrates the comparative efficacy of 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester against other known proteasome inhibitors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester, and how is purity validated?

- Methodology : Synthesis typically involves coupling the aryl halide precursor with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂). Post-synthesis, purity is assessed via ¹H/¹³C NMR (e.g., verifying the absence of free boronic acid at δ ~7 ppm) and HPLC (>95% purity threshold). For example, analogous compounds like 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester are characterized by distinct methyl group signals (δ 1.0–1.3 ppm for pinacol) and aryl proton splitting patterns .

- Critical Step : Ensure anhydrous conditions to prevent hydrolysis of the boronic ester.

Q. How do reaction conditions influence Suzuki-Miyaura cross-coupling efficiency with this compound?

- Methodology : Optimize catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃ or CsF), and solvent (toluene/EtOH or THF). For example, 2-Chloro-5-fluoro-3-methylphenylboronic acid pinacol ester achieves >80% yield in THF with Pd(OAc)₂ and SPhos ligand .

- Key Variables :

Q. How does the substitution pattern (chloro, methoxy) affect reactivity in cross-coupling reactions?

- Methodology : Compare Hammett σ values for substituents: electron-withdrawing Cl (σₚ ≈ 0.23) and electron-donating OMe (σₚ ≈ -0.27) influence transmetalation rates. For instance, 2,4-Difluoro-5-methoxyphenylboronic acid pinacol ester shows slower coupling with electron-deficient aryl halides due to competing electronic effects .

- Design Tip : Use DFT calculations to predict charge distribution on the boron center .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coupling efficiencies for sterically hindered substrates?

- Methodology : Perform controlled experiments varying ligands (e.g., BrettPhos vs. XPhos) and bases. For example, 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester showed 40% yield with K₂CO₃ vs. 72% with CsF due to enhanced solubility of inorganic byproducts .

- Data Analysis : Use Arrhenius plots to isolate temperature-dependent vs. catalyst-limited effects .

Q. What experimental designs can isolate electronic vs. steric effects of substituents on reaction outcomes?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to compare rates for para-Cl vs. meta-OMe analogs.

- Competition Experiments : Pair 5-Chloro-2,4-dimethoxyphenylboronic acid pinacol ester with electronically divergent aryl halides.

Q. What strategies improve the characterization of air-sensitive intermediates derived from this compound?

- Methodology : Use glovebox techniques for handling and in-situ generation of intermediates. For example, 4-Formylphenylboronic acid pinacol ester derivatives are stabilized as trifluoroborate salts under inert atmospheres .

- Tools : Low-temperature ¹¹B NMR (δ 28–32 ppm for boronate esters) to track decomposition .

Q. How do storage conditions impact the compound’s stability and reactivity?

- Findings : Boronic esters hydrolyze in humid environments. Store at -20°C under argon, with molecular sieves. Analogous compounds like 4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester degrade by 15% after 30 days at 25°C .

- Stability Table :

| Condition | Degradation Rate |

|---|---|

| Dry, inert | <2% over 6 months |

| Ambient humidity | 10% over 1 month |

Q. What mechanistic insights exist for transmetalation steps involving this compound?

- Methodology : Isotope labeling (e.g., ¹⁰B/¹¹B) and kinetic isotope effect (KIE) studies. For example, 2-Fluoro-4-methylthiophenylboronic acid pinacol ester showed a KIE of 1.2, suggesting rate-limiting Pd-OB bond formation .

- Advanced Tool : Operando XAS (X-ray absorption spectroscopy) to track Pd oxidation states during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.